molecular formula C23H29N3O4S B4194592 1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine

1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine

Cat. No. B4194592
M. Wt: 443.6 g/mol
InChI Key: USKASCTYUNOGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine, also known as P4S, is a synthetic compound that has been studied for its potential applications in scientific research. P4S belongs to the class of piperazine compounds and has been shown to have significant effects on the central nervous system.

Mechanism of Action

1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine is believed to exert its effects through the modulation of neurotransmitter release. Specifically, it has been shown to inhibit the release of glutamate, which is an important neurotransmitter involved in many physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on both biochemical and physiological processes. It has been shown to inhibit the release of glutamate, which can result in decreased excitability of neurons. Additionally, this compound has been shown to inhibit the activity of certain ion channels, which can result in decreased neuronal activity.

Advantages and Limitations for Lab Experiments

1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, it has been shown to have significant effects on the central nervous system, which makes it an attractive candidate for studying the mechanisms of neuronal activity.
However, this compound also has some limitations for use in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its effects on the central nervous system can be complex and difficult to interpret, which can make it challenging to design experiments that accurately measure its effects.

Future Directions

There are several potential future directions for research on 1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on neuronal activity. Finally, there is potential for the development of new compounds based on the structure of this compound that may have even more potent effects on the central nervous system.

Scientific Research Applications

1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine has been studied for its potential applications in scientific research, particularly in the area of neuroscience. It has been shown to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels.

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-(4-piperidin-1-ylsulfonylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c27-23(25-17-15-24(16-18-25)20-7-3-1-4-8-20)19-30-21-9-11-22(12-10-21)31(28,29)26-13-5-2-6-14-26/h1,3-4,7-12H,2,5-6,13-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKASCTYUNOGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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